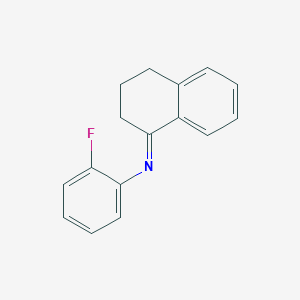
Benzenamine, N-(3,4-dihydro-1(2H)-naphthalenylidene)-2-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-Dihydronaphthalen-1(2H)-ylidene)-2-fluoroaniline is an organic compound that features a naphthalene ring system fused with a fluorinated aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dihydronaphthalen-1(2H)-ylidene)-2-fluoroaniline typically involves the condensation of 3,4-dihydronaphthalen-1(2H)-one with 2-fluoroaniline. This reaction can be catalyzed by acidic or basic conditions, often using reagents such as hydrochloric acid or sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the imine bond.
Industrial Production Methods
In an industrial setting, the production of N-(3,4-Dihydronaphthalen-1(2H)-ylidene)-2-fluoroaniline may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,4-Dihydronaphthalen-1(2H)-ylidene)-2-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the imine group back to the amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: 3,4-Dihydronaphthalen-1(2H)-amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(3,4-Dihydronaphthalen-1(2H)-ylidene)-2-fluoroaniline has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer and anti-inflammatory properties.
Materials Science: The compound is studied for its electronic properties, making it a candidate for organic semiconductors and other electronic materials.
Biological Studies: Its interactions with biological macromolecules are explored to understand its mechanism of action and potential therapeutic uses.
Mécanisme D'action
The mechanism by which N-(3,4-Dihydronaphthalen-1(2H)-ylidene)-2-fluoroaniline exerts its effects involves binding to specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydronaphthalen-1(2H)-one derivatives: These compounds share the naphthalene ring system and are often studied for similar applications.
Fluoroaniline derivatives: Compounds with fluorinated aniline moieties are also explored for their unique chemical and biological properties.
Uniqueness
N-(3,4-Dihydronaphthalen-1(2H)-ylidene)-2-fluoroaniline is unique due to the combination of the naphthalene ring system and the fluorinated aniline moiety, which imparts distinct electronic and steric properties. This combination can enhance its reactivity and specificity in various chemical and biological contexts.
Propriétés
Numéro CAS |
646502-86-5 |
|---|---|
Formule moléculaire |
C16H14FN |
Poids moléculaire |
239.29 g/mol |
Nom IUPAC |
N-(2-fluorophenyl)-3,4-dihydro-2H-naphthalen-1-imine |
InChI |
InChI=1S/C16H14FN/c17-14-9-3-4-10-16(14)18-15-11-5-7-12-6-1-2-8-13(12)15/h1-4,6,8-10H,5,7,11H2 |
Clé InChI |
ZWTQZWZWXPRIAT-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=CC=C2C(=NC3=CC=CC=C3F)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Hydroxy-2-phenyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B11868336.png)
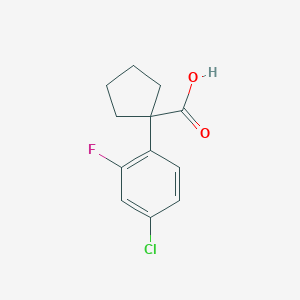


![5-Methoxy-1'-methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B11868356.png)
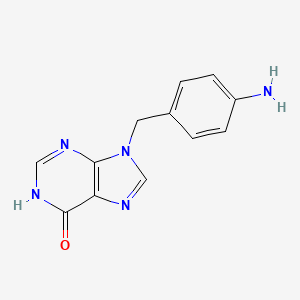
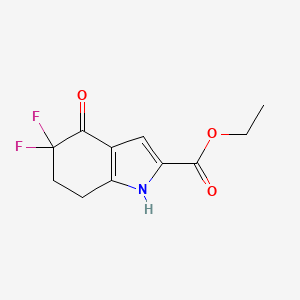
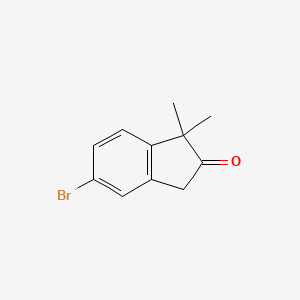
![5-Bromo-4-methoxy-7-methylimidazo[5,1-f][1,2,4]triazine](/img/structure/B11868382.png)

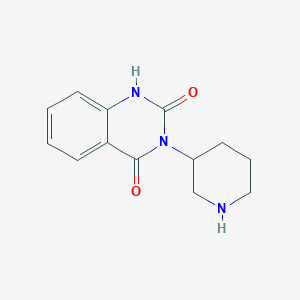

![6-Methoxy-4-methyl-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B11868402.png)

